4-Fluorobenzene-1,2-diamine
Description
Significance of Aromatic Diamines in Organic Chemistry
Aromatic amines, organic compounds featuring an amino group attached to an aromatic ring, are fundamental building blocks in organic synthesis. wisdomlib.orgwikipedia.orgyoutube.com Their versatility makes them crucial for creating a wide range of more complex molecules. wisdomlib.org Aromatic diamines, a sub-class of these compounds, are particularly valuable in the synthesis of polymers, dyes, pharmaceuticals, and pesticides. wikipedia.orgsundarbanmahavidyalaya.in They serve as key precursors in the manufacturing of various materials and bioactive compounds. sundarbanmahavidyalaya.inontosight.ai
Role of Fluorine Substitution in Modulating Chemical Reactivity and Biological Activity
The introduction of fluorine into organic molecules can dramatically alter their chemical and physical properties. researchgate.net Fluorine's high electronegativity can withdraw electron density from an aromatic ring, which can decrease its reactivity in certain reactions. numberanalytics.com This electronic effect, along with potential steric hindrance, can significantly influence a compound's behavior. numberanalytics.com
In the realm of medicinal chemistry, the strategic placement of fluorine atoms can enhance a drug's metabolic stability, improve its ability to pass through cell membranes, and increase its binding affinity to target proteins. nih.govrsc.org This is because fluorine substitution can increase a molecule's lipophilicity, or its ability to dissolve in fats and lipids, which often leads to better absorption and transport within the body. scispace.commdpi.comwikipedia.orgalfa-chemistry.com Consequently, approximately 20% of all commercial pharmaceuticals contain fluorine. wikipedia.org The incorporation of fluorine is a key strategy in the design of new drugs and imaging agents. mdpi.comacs.org This has spurred the development of new methods for synthesizing fluorinated compounds. acs.org
The strong carbon-fluorine bond also contributes to the thermal and oxidative stability of organofluorine compounds. scispace.com However, the presence of fluorine can also make a compound more susceptible to certain reactions, such as nucleophilic substitution. numberanalytics.com
Historical Context of 4-Fluorobenzene-1,2-diamine Research
The synthesis of this compound typically involves a multi-step process starting from 4-fluoroaniline (B128567). guidechem.com A common route includes the nitration of 4-fluoroaniline, followed by a reduction step to yield the final diamine product. ontosight.ai This compound has been utilized as an intermediate in the synthesis of various heterocyclic compounds, such as benzimidazoles, which are known to possess potential biological activities. ontosight.airesearchgate.net Research has also explored its use in the creation of novel polymers and materials. For instance, it has been used to create fluorinated poly(arylene ether phenylquinoxalines) and has been investigated for its role in developing corrosion-resistant coatings and phthalonitrile (B49051) resin matrices for polymer composite materials. guidechem.comapolloscientific.co.ukgoogle.com
Scope and Objectives of Current Academic Research on this compound
Current academic research on this compound is multifaceted, driven by its potential as a versatile building block in several areas. A primary objective is its continued use as a precursor for the synthesis of novel pharmaceutical compounds. ontosight.ai The unique properties conferred by the fluorine atom make it an attractive starting material for developing new drugs with improved efficacy and pharmacokinetic profiles. nih.govscispace.com
Another significant area of research focuses on its application in materials science. Scientists are exploring its use in the development of high-performance polymers, including those with enhanced thermal stability and specific electronic properties. google.comresearchgate.net For example, research has been conducted on its incorporation into conjugated polymers for potential use in organic solar cells. researchgate.net The compound is also being investigated for its role in creating advanced anti-corrosion coatings. guidechem.com
Furthermore, ongoing research aims to refine and optimize the synthesis of this compound itself, seeking more efficient and environmentally friendly methods. guidechem.com The exploration of its reactivity in various chemical transformations continues to be a key objective, aiming to unlock new synthetic pathways and create a wider range of valuable derivatives. ontosight.airsc.org
Data Tables
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-fluorobenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2/c7-4-1-2-5(8)6(9)3-4/h1-3H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWEWNOOZQVJONF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30190145 | |
| Record name | 4-Fluorobenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30190145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
367-31-7 | |
| Record name | 4-Fluoro-1,2-phenylenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=367-31-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluorobenzene-1,2-diamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000367317 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Fluorobenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30190145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-fluorobenzene-1,2-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.084 | |
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Advanced Synthetic Methodologies and Mechanistic Investigations
Established Synthetic Routes to 4-Fluorobenzene-1,2-diamine
The traditional synthesis of this compound primarily involves the reduction of a nitro-substituted precursor, 4-fluoro-2-nitroaniline (B1293508). guidechem.comchembk.com This transformation is a cornerstone of its production and has been the subject of extensive optimization studies. Another significant, albeit more complex, pathway involves a multi-step synthesis originating from fluorobenzene (B45895).
Reduction of 4-fluoro-2-nitroaniline: Optimization and Yield Enhancement
The conversion of 4-fluoro-2-nitroaniline to this compound is a critical step that has been refined to maximize yield and purity. guidechem.com This is typically achieved through catalytic hydrogenation or by employing chemical reducing agents.
Catalytic hydrogenation stands out as a common and effective method for the reduction of the nitro group in 4-fluoro-2-nitroaniline. This process involves the use of a metal catalyst, most frequently palladium on carbon (Pd/C) or Raney nickel, in the presence of hydrogen gas. guidechem.com
One documented procedure involves reacting 4-fluoro-2-nitroaniline with Raney nickel in anhydrous ethanol (B145695) under a hydrogen atmosphere at a pressure of 1.0 MPa for 8 hours. guidechem.comchembk.com This method has been reported to yield this compound in high purity (91.3% yield). guidechem.com The choice of catalyst and reaction conditions, such as solvent, temperature, and pressure, are critical parameters that influence the reaction's efficiency and selectivity. For instance, the use of polymethylhydrosiloxane (B1170920) (PMHS) as a reducing agent in the presence of a copper catalyst has also been explored for the reduction of nitroanilines, offering a greener alternative.
| Catalyst | Reducing Agent/Conditions | Solvent | Temperature | Pressure | Yield |
| Raney Nickel | Hydrogen Gas | Anhydrous Ethanol | Room Temperature | 1.0 MPa | 91.3% guidechem.com |
| Palladium on Carbon (Pd/C) | Hydrazine Hydrate | Ethanol | Not specified | Not specified | Not specified |
| Copper(II) Acetate | Polymethylhydrosiloxane (PMHS) | Solvent-free | 100 °C | Not specified | Good to Excellent |
Table 1: Comparison of Catalytic Hydrogenation Conditions for Nitroaniline Reduction
Chemical reducing agents offer an alternative to catalytic hydrogenation for the synthesis of this compound. Among these, tin(II) chloride dihydrate (SnCl₂·2H₂O) in an acidic medium, such as hydrochloric acid, is a widely used and effective reagent for the selective reduction of aromatic nitro groups to anilines. acs.orgwikipedia.org
The reaction with tin(II) chloride is typically carried out in a suitable solvent, and the reduction of the nitro group proceeds to yield the corresponding diamine. acs.orgnih.gov This method is valued for its reliability and can be particularly useful when other functional groups sensitive to catalytic hydrogenation are present in the molecule. The reduction of a resin-bound o-nitroaniline using tin(II) chloride dihydrate has been successfully demonstrated in solid-phase synthesis. acs.org
Multi-step Synthesis from Fluorobenzene Precursors
An alternative to the direct reduction of a pre-functionalized aniline (B41778) is a multi-step synthesis starting from more basic fluorobenzene derivatives. A common strategy begins with the nitration of a fluorobenzene-containing compound. ontosight.ai
For example, a synthesis can start with the nitration of 4-fluoroaniline (B128567). This involves a two-step process:
Acetylation: The amino group of 4-fluoroaniline is first protected by reacting it with acetic anhydride (B1165640) and acetic acid to form N-(4-fluorophenyl)acetamide. guidechem.com
Nitration: The resulting acetamide (B32628) is then nitrated using a mixture of nitric acid and sulfuric acid at low temperatures (0-5°C) to introduce a nitro group, yielding N-(4-fluoro-2-nitrophenyl)acetamide. guidechem.com
Hydrolysis: The acetamide is subsequently hydrolyzed, typically with hydrochloric acid, to remove the acetyl protecting group and yield 4-fluoro-2-nitroaniline. guidechem.com This intermediate is then reduced as described in the previous sections to afford this compound.
This multi-step approach allows for the controlled introduction of functional groups and can be adapted for the synthesis of various substituted diamines.
Novel Synthetic Approaches and Innovations
To address the demand for more efficient and environmentally benign synthetic methods, researchers have explored innovative techniques such as microwave-assisted synthesis.
Microwave-Assisted Synthesis for Enhanced Efficiency
Microwave-assisted synthesis has emerged as a powerful tool to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. orientjchem.orgmdpi.com This technique has been successfully applied to the synthesis of derivatives of this compound.
For instance, the reduction of 5-fluoro-2-nitroaniline (B53378) to this compound has been achieved using Pd/C under microwave irradiation (300 W) at 65°C for just 11 minutes, resulting in an excellent yield. researchgate.net In another example, the synthesis of quinoxaline (B1680401) derivatives from 3-chloro-4-fluorobenzene-1,2-diamine (B593877) was significantly accelerated using microwave irradiation (320 watts for 90 seconds) in a solvent-free condition, a reaction that would conventionally take about an hour. orientjchem.org The use of microwave technology in the hydrolysis step of a multi-step synthesis has also been shown to dramatically reduce reaction times from hours to minutes. orientjchem.org
| Reaction | Conventional Method Time | Microwave Method Time | Power/Temp | Yield |
| Reduction of 5-fluoro-2-nitroaniline | Not specified | 11 minutes | 300 W, 65°C | Excellent researchgate.net |
| Cyclization of 3-chloro-4-fluorobenzene-1,2-diamine | ~1 hour | 90 seconds | 320 W | Not specified orientjchem.org |
| Hydrolysis of N-(3-chloro-4-fluoro-2-nitro Phenyl) acetamide | ~1 hour | 5 minutes | 320 W | Not specified orientjchem.org |
Table 2: Comparison of Conventional and Microwave-Assisted Synthesis Times
These examples highlight the potential of microwave-assisted synthesis to significantly enhance the efficiency of producing this compound and its derivatives.
Continuous Flow Hydrogenation in Industrial-Scale Synthesis
The industrial production of aromatic diamines, including this compound, is increasingly shifting from traditional batch reactors to continuous flow systems. This transition is driven by the significant safety, efficiency, and scalability advantages offered by flow chemistry, particularly for highly exothermic reactions like catalytic hydrogenation. u-szeged.hu The synthesis of m-dinitrobenzene, a related process, has demonstrated that continuous flow reactors can dramatically shorten residence times and increase space-time yield by orders of magnitude compared to batch processes. thieme-connect.com
In a typical industrial-scale continuous flow setup for the hydrogenation of a dinitroaromatic precursor to a diamine, the reaction mixture is pumped through a heated reactor containing a packed bed of a heterogeneous catalyst. researchgate.net This method allows for precise control over reaction parameters such as temperature, pressure, and residence time, which is crucial for maximizing yield and minimizing the formation of byproducts. u-szeged.huacs.org For instance, in the continuous nitration of nitrobenzene (B124822) to dinitrobenzene, a precursor step to diamine synthesis, microreactor systems have been shown to significantly enhance selectivity and reduce hazardous byproducts compared to batch methods. nih.gov The use of continuous flow systems for hydrogenation significantly reduces the hazards associated with the exothermicity of the reaction, as only a small volume of the reaction mixture is undergoing reaction at any given moment. u-szeged.hu
The choice of catalyst is critical for the efficiency of the process. While palladium on carbon (Pd/C) is a common choice, other catalysts like platinum on titania (Pt/TiO2) and lanthanum oxide-promoted nickel on silica (B1680970) (La2O3-Ni/SiO2) have also been investigated for the hydrogenation of dinitrobenzenes, showing high activity and selectivity. researchgate.netelsevierpure.comacs.org The ability to recycle the catalyst is another advantage of continuous flow systems, contributing to the economic viability of the process on an industrial scale. elsevierpure.com
| Parameter | Batch Reactor | Continuous Flow Reactor | Reference |
| Safety | Higher risk due to large reaction volume and potential for thermal runaway. | Enhanced safety due to small reaction volume and superior heat transfer. | u-szeged.huthieme-connect.com |
| Efficiency | Longer reaction times (hours). | Significantly shorter residence times (minutes). | thieme-connect.comacs.org |
| Control | Difficult to precisely control temperature and mixing. | Precise control over temperature, pressure, and flow rates. | u-szeged.huresearchgate.net |
| Scalability | Scaling up can be challenging and may alter reaction performance. | Readily scalable by operating the system for longer durations or by parallelization. | thieme-connect.com |
| Byproducts | Higher potential for byproduct formation. | Minimized byproduct formation due to enhanced selectivity. | nih.gov |
Asymmetric Synthesis of 1,2-Diamines Relevant to this compound Derivatives
While this compound itself is an achiral molecule, the synthesis of its chiral derivatives is of significant interest as these compounds serve as valuable building blocks for pharmaceuticals and as chiral ligands in asymmetric catalysis. rsc.orgrsc.orgnih.gov The development of catalytic asymmetric methods for producing enantioenriched 1,2-diamines has become a major focus in organic synthesis. rsc.orgresearchgate.net
Several synthetic strategies have been developed to achieve the asymmetric synthesis of 1,2-diamines. These can be broadly categorized into C-N, C-C, and C-H bond-forming reactions. rsc.orgnih.gov
C-N Bond-Forming Reactions: A prominent strategy involves the catalytic asymmetric ring-opening of meso-aziridines. rsc.org This desymmetrization approach can yield chiral 1,2-diamines with high enantioselectivity. rsc.orgresearchgate.net For example, using a chiral catalyst, a meso-aziridine can be opened with an amine nucleophile to produce a chiral diamine derivative. rsc.org Another C-N bond-forming method is the diamination of alkenes. rsc.org
C-C Bond-Forming Reactions: The aza-Henry reaction, which involves the reaction of a nitroalkane with an imine, can be rendered asymmetric through the use of chiral catalysts. rsc.org This method is relevant as the resulting nitro-amine can be subsequently reduced to a 1,2-diamine.
C-H Bond-Forming Reactions: Asymmetric hydrogenation of C=N bonds is another key approach to chiral diamines. rsc.org
A notable method for synthesizing chiral 1,2-diamines involves the asymmetric deprotonation of N-Boc-protected cyclic amines using a chiral base like (−)-sparteine, followed by electrophilic quenching. acs.org This has been successfully applied to the synthesis of chiral substituted 1,2-diamines with high optical purity. acs.org Furthermore, iridium-catalyzed asymmetric umpolung allylation of imines has emerged as a mild and general method for the synthesis of homoallylic 1,2-diamines. acs.org
The stereochemical outcome of these reactions is highly dependent on the choice of chiral catalyst or auxiliary. For instance, in the palladium-catalyzed ring-opening of N-Boc-azabenzonorbornadienes, the use of a (R)-BINAP ligand can lead to the formation of syn-1,2-diamine derivatives with high enantioselectivity. rsc.org
Mechanistic Studies of this compound Formation Reactions
The primary route to this compound is the catalytic hydrogenation of 4-fluoro-1,2-dinitrobenzene. Understanding the reaction mechanism is crucial for optimizing reaction conditions to maximize the yield of the desired product and minimize side reactions. The mechanism of dinitrobenzene hydrogenation is complex and has been the subject of numerous studies. researchgate.netresearchgate.net
Reaction Kinetics and Thermodynamic Considerations
The reaction kinetics are influenced by several factors, including hydrogen pressure, substrate concentration, catalyst loading, and temperature. researchgate.netacs.org Kinetic models based on the Langmuir-Hinshelwood mechanism have been successfully applied to describe the experimental data for the hydrogenation of m-dinitrobenzene. akjournals.com The apparent activation energies for the two consecutive reduction steps have been determined, providing quantitative insight into the reaction rates. For the hydrogenation of m-dinitrobenzene over a Pt/TiO2 catalyst, the apparent activation energies were found to be 33.4 ± 0.4 kJ/mol for the first step (dinitrobenzene to nitroaniline) and 39.8 ± 0.6 kJ/mol for the second step (nitroaniline to phenylenediamine). akjournals.com
Thermodynamically, the hydrogenation of nitro groups is a highly favorable exothermic process. uns.ac.id The study of mixtures containing fluorinated benzenes and hydrocarbons provides insight into the intermolecular interactions that can influence the thermodynamics of the reaction medium. uva.esarxiv.org
| Reaction Step | Reactant | Product | Apparent Activation Energy (kJ/mol) | Rate-Determining Step | Reference |
| 1 | m-Dinitrobenzene | m-Nitroaniline | 33.4 ± 0.4 | No | akjournals.com |
| 2 | m-Nitroaniline | m-Phenylenediamine | 39.8 ± 0.6 | Yes | akjournals.com |
Identification and Characterization of Intermediates
The reduction of aromatic nitro compounds to amines proceeds through a series of intermediates. unimi.it Based on electrochemical experiments, Haber first proposed a reaction scheme that involves two possible pathways: a direct route and a condensation route. unimi.it
In the direct pathway, the nitro group is sequentially reduced to a nitroso group (-NO), then to a hydroxylamino group (-NHOH), and finally to the amino group (-NH2). unimi.itdtic.milnih.gov The nitroso and hydroxylamino compounds are typically highly reactive intermediates. dtic.milmdpi.com In the catalytic hydrogenation of dinitrotoluene (DNT), a related compound, stable intermediates such as 4-amino-2-nitrotoluene and 2-amino-4-nitrotoluene have been identified, supporting a stepwise reduction of the nitro groups. dtic.mil Additionally, hydroxylamino-nitrotoluene intermediates have been detected, though often in very low concentrations, suggesting they are rapidly converted to the corresponding amino-nitro species. dtic.mil
The condensation pathway involves the reaction between a nitroso intermediate and a hydroxylamino intermediate to form an azoxy compound (-N=N(O)-), which is then further reduced to an azo compound (-N=N-) and a hydrazo compound (-NH-NH-), before finally cleaving to form two molecules of the amine. unimi.it
During the catalytic hydrogenation of m-dinitrobenzene, the intermediate m-nitroaniline is readily detected and can even be isolated as the main product under controlled conditions. researchgate.netacs.org The presence of other intermediates like nitroso and hydroxylamino species is often inferred from the product distribution and kinetic models, as their high reactivity makes direct observation challenging.
Stereochemical Aspects of Synthetic Pathways
For the synthesis of the achiral parent compound, this compound, stereochemical considerations are not a primary concern. However, when synthesizing chiral derivatives of 1,2-diamines, controlling the stereochemistry is of paramount importance. nih.govacs.orgacs.org
Many asymmetric syntheses of 1,2-diamines rely on stereoselective or stereospecific reactions. A stereospecific reaction is one in which different stereoisomers of the starting material react to give different stereoisomers of the product. For instance, the diaza-Cope rearrangement of diimines derived from a single chiral 1,2-diamine has been shown to be a highly stereospecific process, proceeding with an apparent inversion of stereochemistry to yield enantiomerically pure product diamines. nih.gov
In stereoselective reactions, a single reactant has the capacity to form two or more stereoisomeric products, but one is formed in preference to the others. The asymmetric ring-opening of meso-aziridines is a classic example of a stereoselective desymmetrization. rsc.org The choice of the chiral catalyst dictates which enantiomer of the product is formed preferentially. For example, in the palladium-catalyzed asymmetric ring-opening of azabenzonorbornadienes with amines, anti-selectivity is generally observed. rsc.org However, when amides are used as nucleophiles, syn-diamine derivatives are obtained, demonstrating that the stereochemical outcome can be controlled by the choice of nucleophile. rsc.org
The coordination of chiral ligands to a metal center can create a chiral environment that directs the stereochemical course of a reaction. The synthesis and study of metal complexes with chiral diamine ligands have provided fundamental insights into the stereochemical control exerted by these ligands in catalysis. acs.orgacs.org
Chemical Reactivity and Derivatization Strategies
Electrophilic Aromatic Substitution Reactions of 4-Fluorobenzene-1,2-diamine
Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry. In the case of this compound, the reaction is heavily influenced by the powerful activating and directing effects of the substituents already present on the benzene (B151609) ring.
The fluorine atom exhibits a dual electronic effect on the aromatic ring. Due to its high electronegativity, it exerts a strong electron-withdrawing inductive effect (-I), which tends to deactivate the ring towards electrophilic attack by reducing its electron density. libretexts.org Conversely, the lone pairs on the fluorine atom can be delocalized into the aromatic π-system, resulting in an electron-donating resonance effect (+M). hopemaxchem.com This +M effect increases the electron density at the ortho and para positions relative to the fluorine atom.
The two amino groups (-NH₂) at positions C-1 and C-2 are powerful activating groups. byjus.com Their activating nature stems from a strong +M effect, where the nitrogen lone pair is delocalized into the benzene ring. This significantly increases the ring's nucleophilicity and stabilizes the arenium ion intermediate formed during electrophilic attack. masterorganicchemistry.commnstate.edu This resonance donation far outweighs the electron-withdrawing inductive effect of the nitrogen atom. stackexchange.com
Amino groups are strong ortho-, para-directors. byjus.com In this compound:
The amino group at C-1 directs towards C-2 (occupied), C-6 (ortho), and C-4 (occupied).
The amino group at C-2 directs towards C-1 (occupied), C-3 (ortho), and C-5 (para).
| Position | Effect of -NH₂ at C-1 | Effect of -NH₂ at C-2 | Effect of -F at C-4 | Overall Activation |
|---|---|---|---|---|
| 3 | Meta | Ortho (Activating) | Ortho (Directing) | Strongly Activated |
| 5 | Meta | Para (Activating) | Ortho (Directing) | Strongly Activated |
| 6 | Ortho (Activating) | Meta | Meta | Strongly Activated |
Nucleophilic Aromatic Substitution Reactions Involving the Fluorine Atom
While the electron-rich nature of the this compound ring makes it less susceptible to classical nucleophilic aromatic substitution (SNAr), the displacement of the fluorine atom is a viable synthetic route under certain conditions.
The SNAr reaction typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate. masterorganicchemistry.com In this compound, the electron-donating amino groups disfavor this mechanism. However, modern synthetic methods, such as organic photoredox catalysis, have enabled the nucleophilic defluorination of electron-neutral and even electron-rich fluoroarenes. nih.gov
A variety of nucleophiles can potentially displace the fluorine atom. These reactions, while not extensively documented for this specific diamine, are known for other fluoroaromatic compounds and can be extrapolated. Potential nucleophiles include:
N-Nucleophiles: Ammonia, primary and secondary amines, and azoles can be used to form new C-N bonds. nih.gov
O-Nucleophiles: Alkoxides (e.g., sodium methoxide) and hydroxides can introduce alkoxy or hydroxyl groups.
S-Nucleophiles: Thiolates can be used to form aryl sulfides.
C-Nucleophiles: Organolithium compounds and other carbanion sources can form new C-C bonds. nih.govresearchgate.net
| Nucleophile Class | Example Nucleophile | Resulting Functional Group |
|---|---|---|
| Nitrogen | Morpholine | Morpholinyl |
| Oxygen | Sodium Methoxide (NaOCH₃) | Methoxy (-OCH₃) |
| Sulfur | Sodium Thiophenoxide (NaSPh) | Phenylthio (-SPh) |
| Carbon | Phenyllithium (PhLi) | Phenyl (-Ph) |
The classical mechanism for nucleophilic aromatic substitution is the SNAr addition-elimination pathway. libretexts.org This two-step process involves:
Addition: The nucleophile attacks the carbon atom bearing the fluorine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.
Elimination: The leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored.
In SNAr reactions, the first step (addition) is typically the rate-determining step. libretexts.orgstackexchange.com Halogen reactivity often follows the order F > Cl > Br > I. This counterintuitive trend is because the high electronegativity of fluorine strongly stabilizes the negative charge in the Meisenheimer complex through its inductive effect, thus lowering the activation energy of the rate-limiting step. stackexchange.commasterorganicchemistry.com The strength of the carbon-halogen bond, which is greatest for fluorine, is not critical as this bond is broken in the fast, second step of the reaction. For electron-rich systems like this compound, alternative mechanisms such as those involving radical intermediates (SRN1) or concerted pathways (cSNAr) may also be operative, particularly under photochemical or specialized catalytic conditions. nih.govnih.gov
Reactions of the Amine Functionalities
The two primary amine groups are highly nucleophilic and are the sites of many characteristic reactions, leading to a wide array of derivatives, particularly important heterocyclic structures.
The ortho-disposition of the two amine groups is key to much of its reactivity, enabling cyclization reactions to form five- or six-membered rings. A prominent reaction is the condensation with aldehydes or carboxylic acids and their derivatives to synthesize benzimidazoles. nih.govorganic-chemistry.org This reaction, often carried out under acidic or thermal conditions, involves the initial formation of a Schiff base with one amine group, followed by an intramolecular cyclization and dehydration.
Another significant reaction is the formation of Schiff bases (imines). This compound can react with two equivalents of an aldehyde or ketone to form a bis-imine. researchgate.netnih.gov These Schiff bases are versatile intermediates and can act as ligands for metal complexes.
Beyond these cyclization and condensation reactions, the amine groups can undergo typical amine derivatizations such as acylation with acid chlorides or anhydrides to form amides, and alkylation with haloalkanes. libretexts.orglibretexts.org
| Reaction Type | Reagent | Product Class |
|---|---|---|
| Benzimidazole (B57391) Synthesis | Carboxylic Acid or Aldehyde | Substituted Benzimidazoles |
| Schiff Base Formation | Aldehyde or Ketone | Bis-imines |
| Acylation | Acid Chloride or Anhydride (B1165640) | Bis-amides |
| Alkylation | Alkyl Halide | N-Alkylated Amines |
Oxidation Reactions and Product Formation (e.g., Quinoxaline (B1680401) Derivatives)
The oxidation of o-phenylenediamines, including this compound, is a cornerstone for the synthesis of various heterocyclic compounds, most notably quinoxaline derivatives. Quinoxalines are an important class of nitrogen-containing heterocycles with applications in pharmaceuticals and materials science.
The most common and direct method for synthesizing quinoxaline derivatives is the condensation reaction of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound, such as glyoxal (B1671930) or benzil. sapub.org This reaction proceeds through a cyclocondensation-oxidation sequence. For instance, the reaction of this compound with a 1,2-dicarbonyl compound in a suitable solvent like ethanol (B145695) or acetic acid yields the corresponding 6-fluoroquinoxaline (B159336) derivative. While this is a condensation reaction, the final aromatization step to form the stable quinoxaline ring is an oxidation.
Table 1: Synthesis of Quinoxaline Derivatives from o-Phenylenediamines
| Reactant 1 | Reactant 2 (1,2-Dicarbonyl) | Product Class | Catalyst/Conditions |
|---|---|---|---|
| o-Phenylenediamine | Glyoxal | Quinoxaline | Acid or heat |
| o-Phenylenediamine | Benzil | 2,3-Diphenylquinoxaline | Ethanol, reflux |
| This compound | 2-(4-fluorophenyl)-2-oxoacetaldehyde | 2-(4-Fluorophenyl)-6-fluoroquinoxaline | Ethanol, room temperature researchgate.net |
In addition to reactions with dicarbonyl compounds, this compound can undergo oxidative coupling to form phenazine (B1670421) derivatives. ossila.com These reactions highlight the susceptibility of the diamine to oxidation, leading to the formation of extended aromatic systems.
Reduction Reactions to Novel Amine Derivatives
As this compound already contains amino groups in their most common reduced state, the compound itself is not typically subjected to further reduction. Instead, it is the product of a reduction reaction. The primary synthetic route to this compound involves the reduction of a nitro-substituted precursor, namely 4-fluoro-2-nitroaniline (B1293508).
This transformation is a critical step in its manufacturing and can be achieved using various reducing agents. Common methods include:
Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas.
Chemical Reduction: Employing reagents such as tin(II) chloride (SnCl2) in hydrochloric acid (HCl) or iron (Fe) powder in acetic acid.
Condensation Reactions and Schiff Base Formation
Condensation reactions are a major pathway for the derivatization of this compound. The two primary amine groups readily react with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. iosrjournals.orgrecentscientific.com The reaction involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (-C=N-).
Given the presence of two amine groups, reactions with two equivalents of an aldehyde or a diketone can lead to the formation of bis(imine) products. These Schiff bases are valuable intermediates and ligands in coordination chemistry. researchgate.net
A particularly important class of Schiff bases derived from this compound are Salen-type ligands. The ortho-positioning of the two amine groups is ideal for forming tetradentate ligands upon reaction with two equivalents of salicylaldehyde (B1680747) or its derivatives. ossila.com The condensation reaction results in a ligand scaffold with two imine nitrogens and two phenolic oxygens available for coordination with a central metal ion. ossila.comiosrjournals.org
The general synthesis involves refluxing this compound with two molar equivalents of a substituted salicylaldehyde in a solvent like ethanol. The resulting fluorinated Salen-type ligand can then be isolated. recentscientific.com
Schiff bases derived from this compound, especially the Salen-type, are excellent ligands for a wide range of metal ions. ias.ac.in The N2O2 donor set of Salen ligands can form stable complexes with transition metals such as cobalt (Co), nickel (Ni), copper (Cu), and zinc (Zn). ossila.com
The inclusion of a fluorine atom on the phenylenediamine backbone offers several advantages in ligand design:
Electronic Tuning: Fluorine is a highly electronegative atom that can modify the electronic properties (e.g., redox potential) of the resulting metal complex.
Enhanced Stability: The presence of fluorine can increase the thermal and oxidative stability of the ligand and its metal complexes.
Modulated Solubility: Fluorination can alter the solubility of the complexes in various organic solvents.
These fluorinated metal complexes have been investigated for various applications, including their use as antimicrobial agents and as redox carriers in flow batteries. ossila.com
Acylation and Alkylation Reactions
The nucleophilic amine groups of this compound can be readily acylated or alkylated. These reactions are fundamental for introducing new functional groups and building more complex molecular architectures.
Acylation: This reaction typically involves treating the diamine with an acylating agent such as an acyl chloride or an acid anhydride in the presence of a base. The reaction leads to the formation of amide linkages. Depending on the stoichiometry, either mono- or di-acylated products can be obtained.
Alkylation: Alkylation involves the reaction of the diamine with an alkyl halide. This reaction can also produce a mixture of mono- and di-alkylated products, as well as over-alkylation to form tertiary amines and quaternary ammonium (B1175870) salts. Due to the potential for polyalkylation, this method can be less controlled than acylation.
In the case of mono-acylation of this compound, the formation of two different regioisomers is possible. The two amine groups are not chemically equivalent: one is para to the fluorine atom (at C1), and the other is meta to it (at C2).
The fluorine atom is an electron-withdrawing group via induction but a weak electron-donating group through resonance. Its net effect can influence the nucleophilicity of the adjacent amino groups.
The amino group at the C2 position is meta to the fluorine atom, so it is primarily affected by fluorine's inductive electron-withdrawing effect, which slightly decreases its nucleophilicity.
The amino group at the C1 position is para to the fluorine atom, and its nucleophilicity is influenced by both inductive and resonance effects.
While subtle, this electronic difference can lead to a preference for acylation at one site over the other, although in many cases, a mixture of isomers may be formed. Controlling the reaction conditions (e.g., temperature, solvent, and the nature of the acylating agent) can sometimes enhance the selectivity for one regioisomer. However, the synthesis of a single isomer often requires more advanced strategies, such as the use of protecting groups.
Cyclization Reactions to Heterocyclic Systems
Metal-Catalyzed Cross-Coupling Reactions
The fluorine atom and the amino groups on the this compound ring provide handles for further functionalization through metal-catalyzed cross-coupling reactions. While the C-F bond is generally strong, under specific catalytic conditions, it can participate in cross-coupling reactions. mdpi.comorganic-chemistry.org More commonly, the amino groups can be utilized in reactions like the Buchwald-Hartwig amination.
For instance, after the formation of a heterocyclic system like a dibenzo[a,c]phenazine (B1222753) from this compound, the remaining halogen atoms on the phenazine core can undergo palladium-catalyzed Buchwald-Hartwig cross-coupling reactions. rsc.org This allows for the introduction of various aryl or alkylamine groups, leading to the synthesis of complex, functional molecules with applications in materials science. rsc.orgnih.gov
Advanced Spectroscopic and Computational Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
NMR spectroscopy is a cornerstone technique for the structural elucidation of 4-Fluorobenzene-1,2-diamine, offering precise insights into the hydrogen, carbon, fluorine, and nitrogen atoms within the molecule.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for confirming the molecular structure and assessing the purity of this compound. The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons, while the ¹³C NMR spectrum reveals the types of carbon atoms present.
In the ¹H NMR spectrum, the aromatic protons typically appear as multiplets due to complex spin-spin coupling with each other and with the fluorine atom. The amine (NH₂) protons are often observed as a broad singlet, and their chemical shift can be solvent-dependent. The integration of the proton signals confirms the ratio of aromatic to amine protons, validating the compound's identity.
The ¹³C NMR spectrum displays distinct signals for each unique carbon atom in the molecule. The carbon atom directly bonded to the fluorine atom exhibits a large coupling constant (¹JCF), which is a characteristic feature. The chemical shifts of the carbon atoms are influenced by the electron-donating amine groups and the electron-withdrawing fluorine atom.
Table 1: Representative ¹H and ¹³C NMR Data for this compound Note: Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz). Data may vary slightly depending on the solvent and experimental conditions.
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ¹H | ~6.5-6.8 | m | - | Aromatic CH |
| ¹H | ~4.5-5.5 | br s | - | NH₂ |
| ¹³C | ~140-150 (d) | d | ¹JCF ≈ 230-240 | C-F |
| ¹³C | ~130-140 (d) | d | ²JCF ≈ 15-25 | C-NH₂ |
| ¹³C | ~115-125 (d) | d | J ≈ 5-10 | Aromatic CH |
| ¹³C | ~105-115 (d) | d | J ≈ 20-30 | Aromatic CH |
m = multiplet, br s = broad singlet, d = doublet
Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique for probing the local environment of the fluorine atom in this compound. The spectrum typically shows a single signal, as there is only one fluorine atom in the molecule. The chemical shift of this signal is indicative of the electronic environment around the fluorine atom. Furthermore, the fluorine signal will be split into a multiplet due to coupling with the neighboring aromatic protons (³JFH), providing additional structural confirmation.
Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning the signals in the ¹H and ¹³C NMR spectra and confirming the substitution pattern of the aromatic ring.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It is used to assign the signals of the protonated aromatic carbons by linking them to their attached protons.
Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals long-range correlations between protons and carbons (typically over two or three bonds). HMBC is crucial for establishing the connectivity of the molecule, for instance, by showing correlations from the amine protons to the aromatic carbons, and from the aromatic protons to neighboring carbons, thus confirming the 1,2-diamine and 4-fluoro substitution pattern.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close to each other in space. This can be used to confirm the regiochemistry and study the conformation of the molecule. While tautomerism is not a major feature of this compound in its ground state, NOESY could potentially be used to study intermolecular interactions or dynamic processes.
Nitrogen-15 (¹⁵N) Cross-Polarization Magic Angle Spinning (CP/MAS) NMR is a solid-state NMR technique that can be used to characterize the nitrogen atoms in this compound. This method provides information about the chemical environment and electronic structure of the nitrogen atoms in the solid state. The resulting spectrum would show signals corresponding to the two amine groups, and their chemical shifts would be influenced by intermolecular interactions, such as hydrogen bonding, within the crystal lattice.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. In a typical mass spectrum, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured. For this compound (C₆H₇FN₂), the expected exact mass of the molecular ion [M]⁺ is approximately 126.06 g/mol .
High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental formula of the compound. The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragmentation pathways may involve the loss of small molecules like HCN or NH₃, leading to the formation of characteristic fragment ions.
Table 2: Key Mass Spectrometry Data for this compound
| Parameter | Value | Significance |
| Molecular Formula | C₆H₇FN₂ | - |
| Nominal Mass | 126 g/mol | Approximate molecular weight |
| Exact Mass | 126.0593 g/mol | Precise mass for elemental composition confirmation |
| Molecular Ion (M⁺) | m/z ≈ 126 | Confirms the molecular weight of the compound |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
The IR spectrum of this compound exhibits several characteristic absorption bands. The N-H stretching vibrations of the primary amine groups are typically observed as a pair of bands in the region of 3300-3500 cm⁻¹. The C-F stretching vibration gives rise to a strong absorption band in the fingerprint region, usually around 1200-1300 cm⁻¹. Aromatic C-H stretching vibrations are seen above 3000 cm⁻¹, while the aromatic C=C stretching vibrations appear in the 1450-1600 cm⁻¹ region.
Table 3: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |
| N-H Stretch (amine) | 3300 - 3500 | Medium-Strong |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |
| C-N Stretch | 1250 - 1350 | Medium-Strong |
| C-F Stretch | 1200 - 1300 | Strong |
| Aromatic C-H Bend | 800 - 900 | Strong |
X-ray Diffraction Studies for Solid-State Structure
X-ray diffraction is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound and its derivatives, single-crystal X-ray diffraction provides unambiguous structural confirmation. This is particularly crucial when this compound is used as a precursor in synthesizing more complex molecules, such as Schiff bases or benzimidazoles, where it confirms the formation of expected bonds and stereochemistry.
Studies on related fluorinated aromatic compounds demonstrate that X-ray analysis reveals key structural parameters, including:
Bond Lengths and Angles: Precise measurements of C-F, C-N, and C-C bond lengths and the angles within the benzene (B151609) ring and its substituents.
Crystal Packing: Information on intermolecular interactions, such as hydrogen bonding involving the amine groups and potential interactions with the fluorine atom, which govern the macroscopic properties of the solid.
Planarity: Confirmation of the planarity of the benzene ring and the orientation of the amine and fluoro substituents relative to the ring.
Computational Chemistry and Theoretical Studies
Computational chemistry provides powerful tools to investigate the properties of this compound at the molecular level, offering insights that complement experimental data.
Density Functional Theory (DFT) is a widely used computational method to predict the electronic structure and properties of molecules. For this compound, DFT calculations can elucidate several key characteristics. researchgate.net These calculations help in understanding molecular geometry, vibrational frequencies, and electronic properties like HOMO-LUMO energy gaps.
Key applications of DFT for this compound include:
Geometry Optimization: Predicting the most stable three-dimensional structure by finding the lowest energy conformation.
Electronic Properties: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between them is crucial for understanding the molecule's reactivity and spectral properties.
Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface identifies electron-rich and electron-deficient regions, predicting sites for electrophilic and nucleophilic attack. The electronegative fluorine atom and the lone pairs on the nitrogen atoms create a distinct MEP profile that governs intermolecular interactions. nih.gov
Vibrational Analysis: Simulating infrared and Raman spectra, which can be compared with experimental data to confirm the structure. nih.gov
| Property | Description | Significance for this compound |
|---|---|---|
| HOMO-LUMO Gap | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Indicates chemical reactivity and electronic transition energy. A smaller gap suggests higher reactivity. |
| Molecular Electrostatic Potential (MEP) | A 3D map of the charge distribution around the molecule. | Reveals sites susceptible to electrophilic or nucleophilic attack, guiding synthesis of derivatives. |
| Mulliken Charge Analysis | Calculates the partial atomic charge on each atom in the molecule. | Quantifies the electron-withdrawing effect of fluorine and the electron-donating nature of the amino groups. |
This compound serves as a key building block for synthesizing ligands intended for biological targets. Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein or enzyme. nih.govf1000research.com
Derivatives of this compound, such as benzimidazoles and quinoxalines, are frequently evaluated as potential enzyme inhibitors. In these studies, molecular docking is used to:
Predict Binding Modes: Visualize how the ligand fits into the active site of a biological target.
Estimate Binding Affinity: Calculate a scoring function to estimate the strength of the ligand-receptor interaction, often expressed as a binding energy (e.g., in kcal/mol). nih.gov
Identify Key Interactions: Pinpoint specific hydrogen bonds, hydrophobic interactions, or electrostatic interactions between the ligand and amino acid residues in the target's active site. researchgate.net
For example, docking studies on benzimidazole (B57391) derivatives can reveal crucial hydrogen bonds between the benzimidazole nitrogen atoms and residues like serine or histidine in an enzyme's active site, explaining the compound's inhibitory activity. The fluorine atom can also participate in favorable interactions or alter the electronic properties of the ligand to enhance binding.
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that correlates the chemical structure of a series of compounds with their biological activity. bio-hpc.eu For derivatives synthesized from this compound, QSAR models are developed to predict their therapeutic potential and guide the design of more potent analogs. nih.gov
A QSAR study involves:
Data Set: A series of related compounds (e.g., substituted benzimidazoles) with experimentally measured biological activities (e.g., IC50 values for enzyme inhibition).
Molecular Descriptors: Calculation of various physicochemical properties for each molecule, such as lipophilicity (logP), electronic parameters (Hammett constants), and steric parameters (molar refractivity).
Model Building: Using statistical methods like Multiple Linear Regression (MLR) to create a mathematical equation that relates the descriptors to the biological activity. nih.gov
A typical QSAR equation might look like: log(1/IC50) = c1(logP) - c2(Steric_Parameter) + c3*(Electronic_Parameter) + constant
Such models help identify which properties are most important for the desired activity. For instance, a positive coefficient for logP would suggest that increasing lipophilicity enhances the biological activity of the derivatives. nih.gov
The substitution of a hydrogen atom with fluorine on the benzene ring has profound electronic and steric consequences that are central to the chemical behavior of this compound.
Electronic Effects: The fluorine atom exerts two opposing electronic effects:
Inductive Effect (-I): Due to its high electronegativity, fluorine strongly withdraws electron density from the benzene ring through the sigma bond network. This effect is dominant and generally deactivates the ring towards electrophilic aromatic substitution compared to benzene. researchgate.netstackexchange.com
Resonance Effect (+R): The lone pairs on the fluorine atom can be donated into the pi-system of the benzene ring. This effect increases electron density, particularly at the ortho and para positions relative to the fluorine atom. stackexchange.com
In halobenzenes, the inductive effect typically outweighs the resonance effect, making them less reactive than benzene. However, the resonance donation from fluorine is more effective than that of other halogens due to better overlap between the carbon 2p and fluorine 2p orbitals. stackexchange.com This interplay modulates the electron density on the aromatic ring, influencing the basicity and nucleophilicity of the adjacent amine groups. The strong electron-withdrawing nature of fluorine stabilizes molecular orbitals and can significantly alter the molecule's electrostatic potential. nih.gov
Steric Effects: Fluorine is the smallest of the halogens, with a van der Waals radius of 1.47 Å, which is only slightly larger than that of hydrogen (1.20 Å). Consequently, the steric hindrance caused by the fluorine atom in this compound is minimal. This small size allows it to act as a "bioisostere" of a hydrogen atom, meaning it can replace hydrogen without significantly altering the molecule's shape, which is a highly valuable property in drug design. emerginginvestigators.org
Research Applications in Materials Science and Polymer Chemistry
Applications as Hardener in Epoxy Resins
Aromatic amines are a well-established class of curing agents, or hardeners, for epoxy resins, known for imparting high thermal and chemical resistance to the cured polymer network. 4-Fluorobenzene-1,2-diamine serves as an effective hardener for epoxy resins. acs.orgmdpi.com The two amine groups react with the epoxide rings of the resin, leading to cross-linking and the formation of a rigid, thermosetting polymer matrix. The aromatic nature of the this compound molecule contributes to the rigidity and thermal stability of the final cured product, a characteristic advantage of aromatic hardeners over aliphatic ones. mdpi.com
A significant application of this compound as an epoxy hardener is in the formulation of materials with enhanced thermal conductivity. acs.org This is particularly crucial for electrical insulation applications in devices such as electric motors and integrated circuits, where efficient heat dissipation is required for optimal performance and longevity. acs.org The incorporation of fluorine-containing compounds into epoxy resins can lead to a substantial improvement in the intrinsic thermal conductivity of the material. sciopen.com The use of this compound as a curing agent helps to improve the thermal management of electronic components by facilitating the transfer of heat away from sensitive areas. acs.org
Table 1: Effect of Hardeners on Epoxy Resin Properties
| Property | Hardener Type | Influence | Application Benefit |
| Thermal Conductivity | This compound | Enhances thermal conductivity. acs.org | Improved heat dissipation in electrical insulation. acs.org |
| Thermal Stability | Aromatic Amines (general) | Increases rigidity and thermal stability. mdpi.com | Suitability for high-temperature applications. mdpi.com |
| Mechanical Properties | Aromatic Amines (general) | Generally provides better mechanical strength compared to aliphatic amines. mdpi.com | Enhanced durability and performance under mechanical stress. mdpi.com |
Precursor for Advanced Materials and Functional Polymers
The distinct chemical functionalities of this compound make it a valuable precursor for a variety of advanced materials and functional polymers. researchgate.net Its ability to participate in various polymerization and chemical reactions allows for the synthesis of materials with tailored properties for specific, high-performance applications. Researchers have utilized this compound to create novel fluorinated polymers with enhanced thermal stability and unique electronic characteristics. researchgate.net
This compound is used as a monomer in the synthesis of conjugated polymers for optoelectronic applications. researchgate.net Conjugated polymers possess alternating single and double bonds, which creates a delocalized system of π-electrons, enabling them to absorb and emit light and conduct electricity. kpi.ua These properties make them suitable for use in devices like organic photovoltaics (solar cells) and electrochromic devices. researchgate.netkpi.ua
The incorporation of fluorine atoms into the backbone of conjugated polymers is a recognized strategy for tuning the electronic properties of the material. researchgate.net Due to its high electronegativity, fluorine can lower the energy levels of the polymer's molecular orbitals, which can improve performance and stability in organic solar cells. researchgate.netresearchgate.net Research has specifically explored the integration of this compound into conjugated polymers for this purpose. researchgate.net
Redox flow batteries are a promising technology for large-scale energy storage, and their performance is critically dependent on the chemical species that carry charge, known as redox carriers. rsc.orgnih.gov this compound serves as a precursor for synthesizing ligands used in organometallic complexes that can function as redox carriers in flow batteries. acs.org
The ortho-diamine arrangement allows it to react with salicylaldehydes to form salen-type Schiff bases. acs.org These Schiff base ligands can then coordinate with various metal ions, such as cobalt, nickel, or copper, to form stable organometallic complexes. acs.org These complexes can be designed to have specific redox potentials and good stability, making them effective charge carriers for use in the electrolytes of nonaqueous redox flow batteries. acs.orgrsc.org
Table 2: Applications of this compound as a Polymer Precursor
| Application Area | Polymer/Material Type | Role of this compound | Key Benefit |
| Optoelectronics | Conjugated Polymers | Monomer building block. researchgate.net | Fluorine incorporation tunes electronic properties for organic solar cells. researchgate.netresearchgate.net |
| Energy Storage | Redox Carriers for Flow Batteries | Precursor for Schiff base ligands. acs.org | Forms stable metal complexes that act as charge carriers. acs.org |
| Catalysis | Fluorinated Polybenzimidazoles (PBIs) | Monomer for PBI synthesis. | Creates thermally and chemically stable polymer structures for catalyst support. researchgate.net |
This compound is a key starting material for the synthesis of fluorinated polybenzimidazoles (PBIs). PBIs are a class of high-performance polymers known for their exceptional thermal and chemical stability. These robust polymers can be fabricated into structures like membranes or used as binders in catalyst layers, which function as compartments to support and isolate catalytic processes. researchgate.net
Synthesis of Metal-Organic Framework (MOF) Ligands
Metal-Organic Frameworks (MOFs) are crystalline, porous materials constructed from metal ions or clusters linked together by organic molecules known as ligands. The properties of a MOF are largely determined by the structure of its organic ligands. This compound is a precursor used in the synthesis of ligands for MOFs.
The presence of both fluorine atoms and amine groups is highly desirable in MOF ligands. Amine groups can serve as coordination sites or be post-synthetically modified, and they can enhance the MOF's affinity for certain molecules, such as carbon dioxide. Fluorination of the organic linkers can modify the electronic properties of the framework and increase its chemical stability and hydrophobicity. By first reacting this compound to create more complex, multi-functional carboxylic acid or pyridine-based molecules, it serves as a foundational building block for the highly tailored ligands required in the design of advanced fluorinated MOFs.
Research Applications in Medicinal Chemistry and Biological Activity
Intermediate in Drug Synthesis and Lead Optimization
4-Fluorobenzene-1,2-diamine is a key building block in the synthesis of pharmacologically active molecules. The ortho-positioned amine groups are particularly reactive and facilitate the construction of various heterocyclic systems, which are prevalent in many drug structures. It is frequently used as a precursor for creating Schiff bases and 2,3-diaminophenazines, both of which are important intermediates in drug discovery. ossila.com
The primary application of this diamine is in the synthesis of benzimidazoles, a class of compounds known for a wide spectrum of biological activities. The typical synthetic route involves the condensation reaction of this compound with carboxylic acids or their derivatives. For example, in the development of Histone Deacetylase (HDAC) inhibitors, the diamine is reacted with derivatives of (E)-3-(pyridin-3-yl)acrylic acid to form crucial amide bonds, which are essential for the molecule's therapeutic function.
In the broader context of drug development, this compound is instrumental during the lead optimization phase. After an initial "hit" compound is identified through screening, medicinal chemists synthesize numerous analogues to improve potency, selectivity, and pharmacokinetic properties. The fluorinated diamine provides a versatile starting point for creating these analogues, allowing for systematic modifications to explore the structure-activity relationship (SAR) and refine the lead compound into a viable drug candidate.
Pharmacological Properties of this compound Derivatives
The incorporation of the 4-fluorophenylenediamine moiety into larger molecules has led to the discovery of derivatives with potent pharmacological effects. The fluorine atom itself can significantly enhance a drug's metabolic stability, membrane permeability, and binding affinity to its biological target.
Derivatives synthesized from this compound have shown considerable promise as anticancer agents, acting through various mechanisms to thwart cancer progression.
Numerous studies have demonstrated the ability of this compound derivatives to inhibit the proliferation of cancer cells and interfere with essential cellular processes required for tumor growth. For instance, certain lonidamine (B1675067) derivatives, which target cellular metabolism, have been shown to inhibit the growth of HCT-116 colon cancer and HepG2 hepatocellular carcinoma cells. bioworld.com One such derivative demonstrated an IC₅₀ value of approximately 22 µM in these cell lines. bioworld.com In animal models, this compound inhibited the growth of orthotopic 4T1 breast cancer tumors and prevented metastasis to the lungs. bioworld.com
Other research has focused on 1,2,4-oxadiazole-sulfonamide derivatives, which have demonstrated significant antiproliferative effects against colon cancer cells. nih.gov A lead compound from this series, OX27, not only inhibited cell growth but also effectively prevented the formation of cancer cell colonies and hindered their migration, key processes in tumor invasion and metastasis. nih.gov Furthermore, diamantane derivatives have been found to induce G1 arrest, a halt in the cell cycle, in various human cancer cell lines, including colon cancer (Colo 205), melanoma (MALME-3M, M14), and breast cancer (MDA-MB-435). nih.gov
| Derivative Class | Cancer Cell Line | Activity Metric | Result | Reference |
|---|---|---|---|---|
| Lonidamine Derivative | HCT-116 (Colon) | IC₅₀ | ~22 µM | bioworld.com |
| Lonidamine Derivative | HepG2 (Liver) | IC₅₀ | ~22 µM | bioworld.com |
| 1,2,4-Oxadiazole-sulfonamide (OX27) | Colon Cancer Cells | IC₅₀ | 6.0 µM | nih.gov |
| Diamantane Derivative (1,6-DPDONH2) | Colo 205 (Colon) | GI₅₀ | <0.01 µM | nih.gov |
| Diamantane Derivative (1,6-DPDONH2) | MALME-3M (Melanoma) | GI₅₀ | 0.23 µM | nih.gov |
| Diamantane Derivative (1,6-DPDONH2) | MDA-MB-435 (Breast) | GI₅₀ | 0.26 µM | nih.gov |
The anticancer effects of these derivatives are often rooted in their precise interactions with specific molecular targets that are critical for cancer cell survival and proliferation. A prominent strategy in modern cancer therapy is the inhibition of protein kinases, and fluorinated compounds have excelled in this area. nih.gov For example, a series of 4-fluoroindole (B1304775) derivatives were found to be potent inhibitors of the VEGFR-2 kinase, a key regulator of angiogenesis (the formation of new blood vessels that feed tumors). nih.gov One of the most active compounds, 19g, displayed an IC₅₀ value of just 3.8 nM. nih.gov Other fluorinated heterocyclic derivatives have been developed to target different signaling pathways, such as a fluorinated pyrimido[1,2-b]indazole that inhibits the PI3K/Akt pathway with an IC₅₀ of 0.093 μM. nih.gov
Enzymes that are overexpressed in tumor environments are also key targets. Derivatives of 1,2,4-oxadiazole-sulfonamide have been specifically designed to inhibit carbonic anhydrase IX (CAIX), an enzyme associated with tumor progression, particularly in colorectal cancer. nih.gov The optimized compound OX27 was a potent CAIX inhibitor with an IC₅₀ value of 0.74 µM. nih.gov Other targeted enzymes include hexokinase-2, which is crucial for the high glucose metabolism seen in cancer cells (the Warburg effect), and is inhibited by novel lonidamine derivatives. bioworld.com
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. nih.gov Their dysregulation is a hallmark of many cancers, making them an important therapeutic target. nih.gov this compound is a valuable precursor in the synthesis of certain types of HDAC inhibitors. The synthesis involves creating a molecule that typically consists of three parts: a cap group that interacts with the enzyme surface, a linker region, and a zinc-binding group that chelates the zinc ion in the enzyme's active site, thereby inhibiting its function. nih.gov
In this context, the diamine is used to construct the linker and cap portions of the inhibitor. Through coupling reactions, often using reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), the diamine is connected to other molecular fragments to build the final inhibitor structure. nih.gov Research has led to the development of HDAC inhibitors that show selectivity for different classes of HDACs. For instance, a synthesized compound with a novel salicylamide (B354443) zinc-binding group exhibited selective inhibition against class I HDAC isoforms (HDAC1, 2, and 3) over other classes. nih.gov
| HDAC Isoform | IC₅₀ Value | Reference |
|---|---|---|
| HDAC1 | 22.2 µM | nih.gov |
| HDAC2 | 27.3 µM | nih.gov |
| HDAC3 | 7.9 µM | nih.gov |
The search for new drugs to combat tuberculosis, particularly multi-drug resistant strains, is a global health priority. Derivatives of diamine compounds have been investigated for their potential to inhibit the growth of Mycobacterium tuberculosis.
A study involving a library of unsymmetrical cyclohexane-1,2-diamine derivatives identified several compounds with significant activity against the H37Rv strain of M. tuberculosis. nih.gov Eight compounds from the series were found to be active at a concentration at or below 6.25 µM. The most potent among them, compound 13a, demonstrated a Minimum Inhibitory Concentration (MIC) in the range of 3.125-6.25 µM. nih.gov
Anti-inflammatory Effects
The investigation into Schiff base derivatives for anti-inflammatory purposes is an active area of research. While specific studies focusing exclusively on derivatives of this compound are not extensively documented in the reviewed literature, the broader class of Schiff's base imidazole (B134444) and indole (B1671886) derivatives has demonstrated notable anti-inflammatory effects. orientjchem.orgorientjchem.org Research on various Schiff's base compounds indicates they can modulate the activity of enzymes within the arachidonic acid metabolism pathway, thereby mitigating inflammatory responses. orientjchem.org Studies using carrageenan-induced paw edema models in rats have shown that certain Schiff's base derivatives can significantly reduce inflammation and lower the levels of pro-inflammatory cytokines such as TNF-α and IL-1β. orientjchem.orgorientjchem.org These findings suggest that Schiff bases derived from this compound could be promising candidates for development as anti-inflammatory agents, warranting further investigation.
Antibacterial and Antifungal Efficacy
Derivatives of this compound, especially its Schiff bases and their subsequent metal complexes, have been a significant focus of antimicrobial research. A recurring theme in these studies is the enhancement of biological activity upon chelation with metal ions.
Antibacterial Activity: Metal complexes of Schiff bases are frequently reported to exhibit greater antibacterial potency than the free ligands. nih.govnih.gov This increased activity is often attributed to the chelation process, which enhances the lipophilic character of the metal complex, facilitating its transport across microbial cell membranes. nih.gov For instance, zinc(II) complexes of reduced Schiff bases derived from cyclohexane-1,2-diamine and fluorinated benzaldehydes have shown a synergistic antimicrobial effect upon complexation. mdpi.com The mechanism of action for metal complexes can involve destabilizing the microbial membrane, increasing its permeability, or interacting with nucleic acids to deactivate respiratory enzymes. nih.gov
Antifungal Activity: Schiff base derivatives have also shown significant promise as antifungal agents. In one study, new derivatives of 4-amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione, a related structural class, displayed moderate activity against Candida species. nih.gov Notably, a derivative featuring a 4-methoxyphenyl (B3050149) moiety (RO4) was most effective against Candida albicans, with a Minimum Inhibitory Concentration (MIC) of 62.5 µg/mL. nih.gov Similarly, Schiff bases derived from isoniazid (B1672263) and fluorinated benzaldehydes have demonstrated marked activity against C. albicans, with MIC values as low as 0.037 mM. mdpi.com Research into Schiff bases of 4-amino-3-mercapto-5-phenyl-1,2,4-triazole also identified compounds with potent fungitoxicity, with ED₅₀ values as low as 17.34 ppm against Rhizoctonia solani. chemijournal.com The general consensus is that both the core heterocyclic structure and the nature of substituents play a crucial role in determining the antifungal efficacy. nih.govchemijournal.com
| Compound Class | Microorganism | Activity Measurement | Result | Reference |
|---|---|---|---|---|
| Schiff Base (RO4) from 4-amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione | Candida albicans | MIC | 62.5 µg/mL | nih.gov |
| Schiff Base (L1) from Isoniazid and Fluorobenzaldehyde | Candida albicans | MIC | 0.037 mM | mdpi.com |
| Schiff Base (L4) from Isoniazid and Fluorobenzaldehyde | Candida albicans | MIC | 0.048 mM | mdpi.com |
| Schiff Base (SB-9) from 4-amino-3-mercapto-5-phenyl-1,2,4-triazole | Rhizoctonia solani | ED₅₀ | 17.34 ppm | chemijournal.com |
| Schiff Base (SB-4) from 4-amino-3-mercapto-5-phenyl-1,2,4-triazole | Fusarium oxysporum | ED₅₀ | 95.55 ppm | chemijournal.com |
Development of Biochemical Probes
The ortho-diamine motif present in this compound is a key structural feature for its potential use in the development of biochemical probes. This arrangement allows for the formation of five- or six-membered heterocyclic rings upon reaction with specific analytes, leading to a change in photophysical properties, such as fluorescence.
A clear example of this principle is seen with benzo[1,2-b:6,5-b']dithiophene-4,5-diamine (BDTA), another ortho-diamine, which has been developed as a highly sensitive fluorescent probe for the detection of phosgene (B1210022) gas. nih.gov The detection mechanism involves the reaction of the ortho-diamine group with phosgene to form a cyclic urea. This transformation alters the electronic structure of the molecule, disrupting its intramolecular charge transfer (ICT) effect and causing a distinct change in its fluorescence emission. nih.gov This system allows for the rapid detection of phosgene with a detection limit as low as 0.16 μM. nih.gov
Given that this compound shares the same reactive ortho-diamine functionality, it stands as a promising platform for designing novel fluorescent probes. By analogy, it could be functionalized to create sensors for various biologically or environmentally important molecules that can react with the diamine group to induce a measurable optical response.
DNA Binding Affinity Studies of Derivatives and Metal Complexes
The interaction of small molecules with DNA is a cornerstone of chemotherapy research. Metal complexes of Schiff bases derived from diamines are of particular interest for their ability to bind DNA through various modes, including intercalation and groove binding. ajol.infonih.gov These interactions can inhibit DNA replication and transcription, leading to cytotoxic effects in cancer cells.
Studies on various Schiff base metal complexes have confirmed their ability to bind to calf thymus DNA (CT-DNA). nih.gov The binding mode is often found to be intercalative, where the planar aromatic portions of the ligand insert between the base pairs of the DNA double helix. ajol.infonih.gov The affinity of this binding is quantified by the binding constant (Kb). For example, newly synthesized Palladium(II)-phosphorus Schiff base complexes have been shown to bind effectively to DNA with binding constants in the range of 105 M-1, indicating strong interaction. nih.gov The geometry of the metal complex and the nature of the Schiff base ligand are critical factors that determine the strength and mode of DNA binding. christuniversity.in
| Compound | Binding Constant (Kb) | Binding Energy (ΔG) | Reference |
|---|---|---|---|
| Pd(II)-phosphorus Schiff base complex (B1) | 4.24 × 105 M-1 | -4.51 kcal/mol | nih.gov |
| Pd(II)-phosphorus Schiff base complex (B2) | 4.98 × 105 M-1 | -6.04 kcal/mol | nih.gov |
Structure-Activity Relationship (SAR) Studies for Biological Targets
Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For derivatives of aromatic diamines, SAR studies have elucidated key structural requirements for biological activity. For example, research on m-diaminobenzene derivatives has shown that the size of alkyl substituents can dramatically influence mutagenic activity, with larger groups leading to a loss of effect. nih.gov
In the context of more complex derivatives, such as the benzimidazoles that can be synthesized from this compound, SAR studies guide the design of molecules with improved efficacy and safety. Research on benzimidazole (B57391) analogues of neuroprotective agents has demonstrated that cyclizing the diamino moiety can be a successful strategy to prevent the formation of toxic reactive metabolites while retaining or enhancing the desired biological activity. acs.orgacs.org These studies have shown that modifications to different fragments of the molecule can significantly impact its protective effects. For instance, the presence of an amine hydrogen capable of forming polar contacts was suggested to be important for activity in one series of compounds. acs.org Such insights are vital for the rational design of new drugs based on the this compound scaffold, allowing for systematic modifications to maximize therapeutic effects and minimize adverse properties.
Coordination Chemistry Research
Formation of Metal Complexes with 4-Fluorobenzene-1,2-diamine and its Schiff Bases
This compound is a key precursor in synthesizing ligands for metal complexes. The ortho-positioning of its two amine groups facilitates the formation of bidentate or tetradentate Schiff base ligands upon condensation with aldehydes or ketones. ossila.comnih.gov These Schiff bases, often of the salen type when formed with salicylaldehydes, are excellent chelating agents for a wide array of transition metal ions. ossila.com The resulting metal-Schiff base complexes have been extensively studied due to their stability and potential applications in fields ranging from materials science to catalysis. nih.govyoutube.com
Schiff bases derived from this compound readily coordinate with numerous transition metals. Divalent ions such as Copper(II), Cobalt(II), Nickel(II), and Zinc(II) form stable complexes with these ligands. ossila.com The coordination typically involves the nitrogen atoms of the imine groups and often the oxygen atoms from the aldehyde precursor, creating a stable chelate ring around the metal center.
The coordination chemistry extends to precious metals as well. Ruthenium(II) complexes with polypyridyl ligands have been a major area of research due to their photochemical and DNA-binding properties. ias.ac.in While specific studies on Ru(II) with this compound Schiff bases are emerging, the principles of coordination are well-established with similar diamine ligands. ias.ac.innih.gov
Furthermore, Palladium(II) and Platinum(II) complexes have been synthesized using ligands derived from 4-fluoro-1,2-benzenediamine. researchgate.net These square planar complexes are of significant interest, partly due to their structural analogy to anticancer drugs like cisplatin. researchgate.netnih.gov The general formula for such complexes is often [M(N-N)Cl₂], where 'M' is Pd(II) or Pt(II) and 'N-N' represents the diamine-based ligand. researchgate.net
Below is a summary of representative metal complexes and their proposed geometries.
Table 1: Examples of Transition Metal Complexes with Diamine-Derived Ligands| Metal Ion | Ligand Type | Proposed Geometry | Reference |
|---|---|---|---|
| Cu(II), Co(II), Ni(II), Zn(II) | Salen-type Schiff base from 4-fluoro-1,2-phenylenediamine | Square Planar or Tetrahedral | ossila.com |
| Pd(II) | 1,2-diamino-4-fluoro-5-(4-methyl-1-piperazinyl)benzene | Square Planar | researchgate.net |
| Pt(II) | 1,2-diamino-4-fluoro-5-(4-methyl-1-piperazinyl)benzene | Square Planar | researchgate.net |
| Ru(II) | Polypyridyl and diazo ligands | Octahedral | ias.ac.in |
| Mn(II), Fe(II), Co(II), Ni(II) | Schiff base from 1,2-diaminobenzene and cephaclor | Octahedral | nih.gov |
Ligand Design and Synthesis for Specific Coordination Geometries
The structure of this compound serves as a foundational scaffold for designing ligands that can enforce specific coordination geometries around a metal center. The rigidity and steric profile of the Schiff base derived from this diamine can be tuned by selecting different aldehyde or ketone precursors. This strategic design allows for the synthesis of complexes with predictable structures, such as square planar or octahedral geometries, which in turn dictates their physical and chemical properties. mdpi.comnih.gov
For instance, tetradentate Schiff base ligands derived from diamines often lead to the formation of square planar complexes with metals like Cu(II) and Ni(II). sbmu.ac.ir The introduction of a fluorine atom on the benzene (B151609) ring can influence the electronic properties of the ligand—specifically its electron-donating ability—which can subtly alter the stability and reactivity of the resulting metal complex. rsc.org The design process also considers the incorporation of other functional groups to create multifunctional ligands capable of forming more complex structures like coordination polymers or metal-organic frameworks (MOFs). nih.gov
Catalytic Applications of this compound Metal Complexes
Metal complexes derived from Schiff bases are a significant area of research for catalytic applications due to their stability and tunable nature. nih.gov The metal center in these complexes can act as a Lewis acid, activating substrates and facilitating a variety of organic transformations. While the catalytic activity of complexes specifically derived from this compound is a developing field, the broader class of related Schiff base complexes has shown promise in various catalytic processes. ossila.comnih.gov
One of the most pressing environmental concerns is water contamination by synthetic dyes from industries like textiles. rsc.org Photocatalysis has emerged as an effective method for degrading these organic pollutants into less harmful substances. nih.gov The process typically involves a semiconductor or a metal complex that, upon absorbing light, generates reactive oxygen species (ROS) such as hydroxyl (•OH) and superoxide (B77818) (O₂•⁻) radicals. asianpubs.orgnih.gov These highly reactive species then attack and break down the complex structure of the dye molecules. asianpubs.org
Metal-Schiff base complexes are investigated as potential photocatalysts for this purpose. While direct studies using this compound complexes for the degradation of Methyl Red and Rhodamine B are not extensively documented in the provided sources, the general efficacy of various photocatalysts against these specific dyes is well-established. For example, the degradation of Methyl Red has been achieved using processes like the photo-Fenton reaction and microbial methods. nih.govmdpi.com Similarly, Rhodamine B has been effectively degraded using numerous nanocomposite photocatalysts under UV or visible light irradiation. researchgate.netscielo.brmdpi.com The efficiency of these processes depends on factors like catalyst concentration, pH, and irradiation time. mdpi.comscielo.br The potential of this compound metal complexes in this application lies in their ability to absorb light and facilitate the electron transfer processes necessary to generate ROS, a characteristic common to many catalytically active transition metal complexes.
The table below summarizes findings on the photocatalytic degradation of these dyes using various catalysts to illustrate the general principles and outcomes of such processes.
Table 2: Examples of Photocatalytic Degradation of Common Dyes| Dye | Catalyst System | Irradiation Source | Key Findings | Reference |
|---|---|---|---|---|
| Methyl Red | Advanced Photo-Fenton Process (Fe⁰/H₂O₂/UV) | UV | Demonstrated higher efficiency than homogeneous counterparts. | nih.gov |
| Methyl Red | Co-culture of Pseudomonas aeruginosa and Pseudomonas putida | - | Up to 95% degradation achieved at pH 7 with a 250 mg/L dye concentration. | mdpi.com |
| Rhodamine B | NiₓCu₍₁₋ₓ₎Fe₂O₄ Ferrites | Visible Light | Catalytic efficiency was higher for samples with more copper and in a basic medium. | scielo.br |
| Rhodamine B | CdO-ZnO Nanocomposites | UV Light | 87.0% degradation of the dye was achieved within 120 minutes. | mdpi.com |
| Rhodamine B | Zn-doped BaO₂/SrO₂ | UV and Sunlight | Showed degradation efficiency of 99.9% within 15 minutes under UV light. | rsc.org |
Environmental and Toxicological Research Perspectives
Byproduct Management in Large-Scale Production
The large-scale synthesis of 4-Fluorobenzene-1,2-diamine, typically achieved through the catalytic reduction of 4-fluoro-2-nitroaniline (B1293508), necessitates a robust strategy for managing the resultant byproducts and waste streams. Industrial processes for producing aromatic amines often generate a variety of waste products, including resinous materials and inorganic salts. witpress.com The management of these wastes is crucial to minimize environmental contamination and ensure the economic viability of the production process.
In the production of aromatic amines, technologies are being developed to recycle and repurpose toxic industrial waste. witpress.com One approach involves the synthesis of non-toxic, multi-purpose amino-complex compounds from the waste products of aromatic amine production and heavy metal salts. witpress.com This method offers a sustainable alternative to traditional disposal methods like incineration or landfilling, which can lead to the release of harmful substances such as dioxins. witpress.com
The purification of the final product, this compound, is a critical step in managing byproducts. Techniques such as distillation are employed to separate the desired diamine from isomeric impurities and other reaction byproducts. google.com For instance, processes have been developed for purifying phenylenediamines contaminated with isomers by treating the mixture with specific chemical agents before distillation. google.com
The overarching goal in the chemical industry is to move towards greener and more sustainable processes. This includes the development of production methods that minimize waste generation and the implementation of effective waste treatment and recycling technologies. For aromatic amines, this involves a multi-faceted approach encompassing physical, chemical, and biological treatment methods for the generated waste streams. researchgate.net
Key Byproducts and Management Strategies in Aromatic Amine Production:
| Byproduct Category | Examples | Management/Treatment Options |
| Isomeric Impurities | Other fluorinated phenylenediamine isomers | Distillation, Crystallization, Chemical treatment to facilitate separation google.com |
| Inorganic Salts | Sulfates, Chlorides | Neutralization, Precipitation, Recycling where feasible witpress.com |
| Resinous Wastes | High molecular weight organic compounds | Synthesis of non-toxic complexes, Incineration with energy recovery, Secure landfilling witpress.com |
| Spent Catalysts | Nickel, Palladium, etc. on a support | Regeneration, Recovery of precious metals, Secure disposal |
| Aqueous Effluents | Dissolved organic and inorganic compounds | Biological treatment (aerobic/anaerobic degradation), Chemical oxidation, Adsorption researchgate.net |
Environmental Impact of this compound and its Derivatives
The environmental fate and ecotoxicity of this compound and its derivatives are areas of active investigation. As an aromatic amine, its potential for environmental persistence and aquatic toxicity is a significant concern. nih.gov
Biodegradation: Studies on the aerobic degradation of related fluoroanilines have shown that the degree of fluorine substitution significantly impacts the rate of biodegradation. nih.gov For instance, the time required for a mixed bacterial culture to degrade fluoroanilines increases with the number of fluorine substitutions. nih.gov Research has indicated that meta-cleavage pathways are involved in the degradation of these compounds. nih.gov The microbial communities responsible for the degradation are diverse and can be influenced by the specific fluorinated compound present. nih.gov While specific studies on this compound are limited, these findings suggest that its biodegradation in the environment is plausible but may be slower than its non-fluorinated counterparts.
Persistence and Bioaccumulation: The strong carbon-fluorine bond in fluorinated compounds can contribute to their environmental persistence. ucd.ie While many organic compounds are biodegradable, the presence of fluorine can render them more resistant to microbial degradation. mdpi.comnih.gov The potential for bioaccumulation, where a substance builds up in living organisms, is another important consideration for persistent organic pollutants. However, specific data on the persistence and bioaccumulation potential of this compound are currently lacking in the scientific literature.
Environmental Risk Assessment: A comprehensive environmental risk assessment for this compound would require detailed studies on its persistence, bioaccumulation, and toxicity (PBT) properties. ossila.com Such an assessment would involve evaluating its potential to cause harm to various environmental compartments, including water, soil, and air, and the organisms that inhabit them.
Toxicological Mechanisms and Cellular Interactions
The toxicological profile of this compound is of interest due to its structural similarity to other aromatic amines, many of which are known to have mutagenic and carcinogenic properties. nih.govnih.gov
In Vitro Cytotoxicity: In vitro cytotoxicity assays are crucial tools for assessing the potential of a chemical to cause cell damage or death. researchgate.netnih.govmdpi.com Various methods, such as those measuring membrane integrity (e.g., LDH release), metabolic activity (e.g., MTT or XTT assays), or cell proliferation, are used to evaluate the cytotoxic effects of compounds on different cell lines. researchgate.net While specific in vitro cytotoxicity data for this compound were not found in the reviewed literature, it is known that some fluoride-containing compounds can induce cytotoxicity and oxidative stress in cell cultures. researchgate.net
Genotoxicity and Mutagenicity: Aromatic amines are a class of compounds that often require metabolic activation to exert their genotoxic effects. nih.gov Studies on related phenylenediamines have shown mixed results in mutagenicity assays. For example, p-phenylenediamine was found to be weakly mutagenic in the Ames test with metabolic activation and induced chromosomal aberrations in Chinese hamster ovary (CHO) cells. nih.gov The genotoxicity of m-phenylenediamine has also been demonstrated in human lymphocytes. nih.gov Given these findings for related compounds, it is plausible that this compound may also possess genotoxic potential, although specific studies are needed for confirmation.
Metabolic Pathways: The metabolism of aromatic amines is a key determinant of their toxicity. In mammals, these compounds can undergo various biotransformation reactions, including oxidation and N-acetylation. researchgate.netnih.gov The metabolism of fluorinated pharmaceuticals can be complex, with the fluorine atom influencing the metabolic fate of the molecule. researchgate.net While the specific metabolic pathways of this compound have not been extensively studied, it is anticipated that it would be metabolized by enzymes involved in the processing of other aromatic amines. The resulting metabolites could be either detoxification products or reactive intermediates that contribute to toxicity. For instance, the metabolism of some fluorinated compounds can lead to the formation of reactive intermediates that can bind to cellular macromolecules. acs.org
Cellular Interactions: At the cellular level, toxic compounds can interact with various components, leading to a cascade of adverse events. These can include damage to DNA, proteins, and lipids, as well as disruption of mitochondrial function and the induction of oxidative stress. mdpi.com The specific cellular targets and interaction mechanisms of this compound remain an area for future research. Understanding these interactions is crucial for elucidating its potential toxicological effects and for developing strategies to mitigate any associated risks.
Future Research Directions and Emerging Applications
Exploration of New Derivatization Pathways and Novel Molecular Architectures
The future of 4-Fluorobenzene-1,2-diamine research is heavily rooted in the exploration of new synthetic routes to create complex derivatives and unique molecular architectures. The ortho-positioned amine groups are highly reactive and serve as ideal handles for constructing a variety of heterocyclic systems and polymers.
Future research will likely focus on:
Complex Heterocycles: While it's known to be a precursor for benzimidazoles, future work could explore its use in synthesizing a wider range of fluorine-containing heterocyclic compounds with potential biological activities.
Schiff Base Complexes: The ability of 4-FPD to form salen-type Schiff bases with salicylaldehydes is an area ripe for expansion. ossila.com Research is expected to move beyond common transition metals like Co, Ni, Cu, and Zn to include lanthanides and other metals, creating organometallic complexes with novel catalytic, magnetic, or optical properties. ossila.com
Polymer Synthesis: 4-FPD has been used to create fluorinated polymers such as poly(arylene ether phenylquinoxalines). Future pathways may involve its incorporation into other high-performance polymers like polyimides or polybenzimidazoles, where the fluorine atom can enhance thermal stability, solubility, and dielectric properties.
Phenazine (B1670421) Dyes and Probes: Its use in synthesizing 2,3-diaminophenazines opens doors for developing novel fluorinated dyes and fluorescent probes. ossila.com These new molecules could be designed for specific bioimaging applications or as components in advanced sensor technologies.
| Potential Derivative Class | Key Precursor | Potential Application Area | Relevant Research Finding |
| Fluorinated Benzimidazoles | This compound | Medicinal Chemistry, Pharmaceuticals | Serves as an intermediate for heterocyclic compounds with potential biological activities. |
| Salen-Type Metal Complexes | This compound, Salicylaldehydes | Catalysis, Antimicrobial Agents, Battery Technology | Forms Schiff bases that coordinate with metals for applications like redox carriers. ossila.com |
| High-Performance Polymers | This compound | Materials Science, Electronics | Used to create fluorinated polymers with enhanced thermal and electrical properties. |
| 2,3-Diaminophenazine Dyes | This compound | Dyes, Drug Discovery, Sensors | Synthesized via oxidative reactions for a wide range of applications. ossila.com |
Advanced Applications in Targeted Drug Delivery Systems
The incorporation of fluorine into drug molecules is a well-established strategy to enhance metabolic stability and therapeutic activity. nih.gov The unique properties of this compound make it an attractive scaffold for developing next-generation targeted drug delivery systems.
Emerging research in this area includes:
Fluorophore-Drug Conjugates: The diamine structure can be derivatized to act as a linker, tethering a therapeutic agent to a fluorophore. nih.gov This creates theranostic agents that allow for simultaneous drug delivery and real-time imaging to monitor uptake and distribution. nih.gov
Lipid Nanoparticle (LNP) Modification: Recent studies have shown that fluorinated lipids can significantly enhance the efficiency of mRNA delivery by improving cellular internalization and endosomal escape. nih.gov Derivatives of 4-FPD could be explored for creating novel fluorinated lipids or other components for LNP formulations, potentially improving the delivery of genetic medicines. nih.gov
Stimuli-Responsive Carriers: By incorporating 4-FPD derivatives into polymer backbones, it is possible to create nanoparticles that release their drug payload in response to specific biological triggers, such as changes in pH or redox potential, which are common in tumor microenvironments. nih.gov
Mitochondrial Targeting: The lipophilicity imparted by the fluorine atom can be exploited to design molecules that preferentially accumulate in mitochondria. Triphenylphosphonium groups, for example, can be attached to 4-FPD derivatives to guide drug conjugates to this organelle, a key target in cancer therapy. nih.gov
Development of Responsive Materials and Smart Polymers
"Smart" polymers, which alter their physicochemical properties in response to external stimuli, represent a major frontier in materials science. nih.gov The inclusion of fluorine-containing monomers like derivatives of 4-FPD is a key strategy for designing these advanced materials. mdpi.com
Future directions include:
Thermoresponsive Polymers: Researchers are designing fluorinated polymers with a tunable lower critical solution temperature (LCST) close to physiological temperature. rsc.org Polymers incorporating 4-FPD could be engineered to undergo a phase transition (e.g., from soluble to insoluble) at a specific temperature, enabling applications in triggered drug release or smart coatings. rsc.org
pH-Responsive Systems: The amine groups of the 4-FPD unit can be protonated or deprotonated depending on the ambient pH. When integrated into a polymer, this can induce conformational changes or trigger the cleavage of acid-labile bonds, making the material responsive to acidic environments like those found in tumors or endosomes. nih.govrsc.org
Redox-Responsive Materials: Disulfide bonds can be incorporated into polymers made with 4-FPD derivatives. These bonds are stable in the bloodstream but can be cleaved by the high concentration of glutathione inside cells, triggering drug release or material degradation. nih.gov
¹⁹F MRI Tracers: Fluorinated polymers are emerging as highly effective contrast agents for ¹⁹F Magnetic Resonance Imaging (MRI), a technique with no background signal in biological tissues. nih.gov Smart polymers containing 4-FPD could be designed to alter their ¹⁹F MRI signal upon responding to a stimulus, allowing for non-invasive monitoring of pathological processes like pH changes or enzymatic activity. nih.govnih.gov
| Stimulus | Mechanism | Potential Application |
| Temperature | Reversible phase transition at a Lower Critical Solution Temperature (LCST). rsc.org | Triggered drug delivery, smart surfaces. |
| pH | Protonation/deprotonation of amine groups; cleavage of acid-labile linkers. nih.gov | Targeted drug release in acidic tumor microenvironments. |
| Redox Potential | Cleavage of incorporated disulfide bonds by intracellular glutathione. nih.gov | Intracellular drug delivery, biodegradable implants. |
| Specific Molecules | Binding of target molecules that induce a conformational change in the polymer. nih.gov | Biosensing, diagnostics. |
Integration with Artificial Intelligence and Machine Learning for Predictive Research
While experimental work remains crucial, the integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of new molecules derived from this compound. These computational tools can analyze vast datasets to identify patterns and make predictions, accelerating the research and development cycle.
Projected applications in this domain are:
Predictive Property Modeling: AI algorithms can be trained to predict the physicochemical, electronic, and biological properties of novel 4-FPD derivatives before they are synthesized. This allows researchers to prioritize candidates with the highest potential for success, saving time and resources.
Synthesis Pathway Optimization: Machine learning can analyze reaction databases to predict the optimal conditions (e.g., catalysts, solvents, temperature) for synthesizing new derivatives of 4-FPD, improving yields and reducing byproduct formation.
Virtual Screening for Drug Discovery: AI models can screen virtual libraries containing thousands of potential 4-FPD derivatives against biological targets to identify promising drug candidates. This computational approach can rapidly narrow down the field for experimental validation.
Materials Design: For polymer and materials science applications, ML can help design new materials with desired properties, such as a specific LCST, dielectric constant, or mechanical strength, by predicting the outcome of copolymerizing 4-FPD derivatives with other monomers.
Collaborative Research and Interdisciplinary Approaches
The full potential of this compound can only be unlocked through robust collaboration across diverse scientific fields. Its versatility as a building block means its applications are not confined to a single area.
Future progress will depend on interdisciplinary efforts:
Chemistry and Materials Science: Synthetic chemists can create novel polymers and molecular architectures, while materials scientists can characterize their physical properties and fabricate them into functional devices, such as sensors or smart coatings.
Medicinal Chemistry and Biology: The design and synthesis of new drug candidates based on the 4-FPD scaffold require close collaboration with biologists and pharmacologists to test their efficacy and mechanism of action in cellular and animal models.
Biomedical Engineering and Radiology: Developing advanced drug delivery systems and ¹⁹F MRI contrast agents requires the expertise of biomedical engineers to formulate nanoparticles and radiologists to develop and validate imaging protocols.
Computational Science and Experimental Chemistry: A synergistic loop where computational chemists and AI specialists predict promising molecules, and experimental chemists synthesize and test them, will dramatically accelerate the pace of discovery.
By fostering these interdisciplinary partnerships, the scientific community can fully exploit the unique properties of this compound, translating fundamental chemical research into tangible technological and medical advancements.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 4-Fluorobenzene-1,2-diamine, and how is purity assessed?
- Synthetic Routes :
- Reduction of nitro precursors : Nitro groups in compounds like 4-nitrobenzene-1,2-diamine can be reduced using tin and hydrochloric acid (Sn/HCl) to yield the diamine .
- Direct fluorination : Fluorination of o-phenylenediamine derivatives via electrophilic substitution or halogen exchange reactions.
- Purity Assessment :
- HPLC/GC-MS : Used to confirm >97% purity, as reported in commercial specifications .
- Melting Point Analysis : Tm = 94–98°C (deviations indicate impurities) .
Q. How is this compound utilized in Schiff base formation for pharmaceutical applications?
- Methodology :
- Condensation Reactions : React with carbonyl compounds (e.g., aldehydes/ketones) under reflux in ethanol or DMF.
- Characterization : Schiff bases are analyzed via NMR, FT-IR, and X-ray crystallography to confirm imine bond formation .
Advanced Research Questions
Q. How can researchers resolve contradictions in the acylation sites of this compound during HDAC inhibitor synthesis?
- Contradiction : Ambiguity arises from competing reactivity of the two amino groups (para vs. ortho positions), leading to structural isomers like chidamide (N-(2-amino-4-fluorophenyl)-...) vs. its isomer (N-(2-amino-5-fluorophenyl)-...) .
- Resolution Strategies :
- Single-Crystal X-ray Diffraction : Definitive structural confirmation, as demonstrated in chidamide synthesis .
- Regioselective Protection : Temporarily block one amino group using Boc or Fmoc protecting agents to direct acylation .
Q. What methodological considerations are critical when using this compound in polymer synthesis for thermal stability?
- Polymer Design :
- Polyimide Synthesis : React with dianhydrides (e.g., pyromellitic dianhydride) in NMP under nitrogen, yielding thermally stable polymers (>300°C decomposition) .
- Crosslinking Agents : Fluorine enhances hydrophobicity and chemical resistance in epoxy resins .
- Optimization Challenges :
- Solubility : Requires polar aprotic solvents (DMF, DMSO) due to limited solubility in non-polar media .
- Stoichiometric Precision : Excess diamine can lead to branching, reducing mechanical strength .
Q. How does this compound compare to other diamines in protein conjugation efficiency?
- Experimental Design :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
